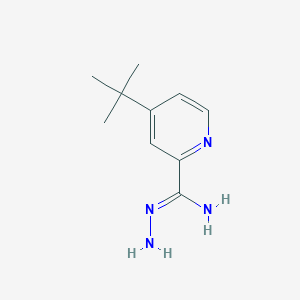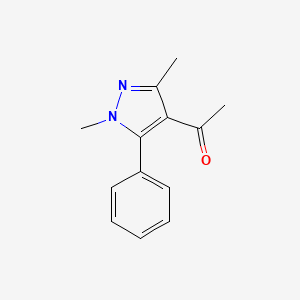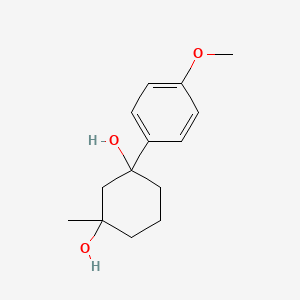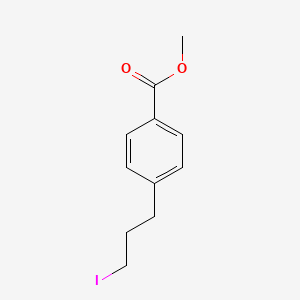
(Z)-4-(tert-Butyl)picolinohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(tert-Butyl)picolinohydrazonamide is a chemical compound that features a tert-butyl group attached to a picolinohydrazonamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(tert-Butyl)picolinohydrazonamide typically involves the reaction of picolinohydrazonamide with tert-butyl reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the picolinohydrazonamide structure . The reaction is usually carried out under metal-free conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(tert-Butyl)picolinohydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide under mild conditions.
Reduction: Sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for introducing halogen groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl picolinohydrazonamide derivatives, while substitution reactions can produce various functionalized picolinohydrazonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-(tert-Butyl)picolinohydrazonamide is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its effects on various biological pathways and its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of advanced materials and catalysts .
Wirkmechanismus
The mechanism of action of (Z)-4-(tert-Butyl)picolinohydrazonamide involves its interaction with specific molecular targets. The tert-butyl group enhances the compound’s ability to penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl picolinohydrazonamide: Similar structure but without the (Z)-configuration.
tert-Butyl hydrazonamide: Lacks the picolino group.
tert-Butyl picolinamide: Lacks the hydrazonamide group.
Uniqueness
(Z)-4-(tert-Butyl)picolinohydrazonamide is unique due to its (Z)-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions with biological targets. This configuration can enhance the compound’s stability and efficacy in various applications .
Eigenschaften
Molekularformel |
C10H16N4 |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
N'-amino-4-tert-butylpyridine-2-carboximidamide |
InChI |
InChI=1S/C10H16N4/c1-10(2,3)7-4-5-13-8(6-7)9(11)14-12/h4-6H,12H2,1-3H3,(H2,11,14) |
InChI-Schlüssel |
WZOXPIPPLUKJAI-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC(=NC=C1)/C(=N/N)/N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)




![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)




![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)

